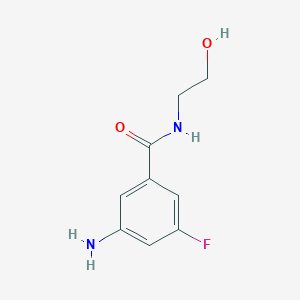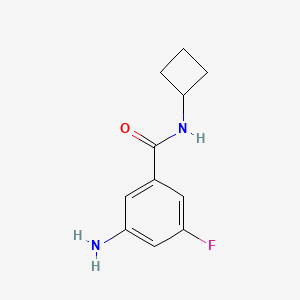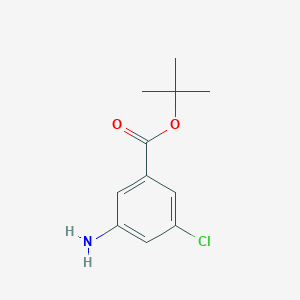![molecular formula C13H21BrN2 B7937459 3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline](/img/structure/B7937459.png)
3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline: is an organic compound that belongs to the class of substituted anilines. This compound features a bromine atom at the third position and a butyl(ethyl)amino group attached to the fifth position of the aniline ring. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Bromination: The amine group is protected, and the aromatic ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Substitution: The protected amine is deprotected, and the butyl(ethyl)amino group is introduced through a substitution reaction using appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
科学研究应用
3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
3-Bromoaniline: Lacks the butyl(ethyl)amino group, making it less complex and potentially less versatile in certain applications.
5-{[Butyl(ethyl)amino]methyl}aniline:
3-Chloro-5-{[butyl(ethyl)amino]methyl}aniline: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline is unique due to the presence of both the bromine atom and the butyl(ethyl)amino group. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-bromo-5-[[butyl(ethyl)amino]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2/c1-3-5-6-16(4-2)10-11-7-12(14)9-13(15)8-11/h7-9H,3-6,10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTNCTIDLXBQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1=CC(=CC(=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol](/img/structure/B7937382.png)



![3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-5-nitrobenzamide](/img/structure/B7937414.png)





![3-Bromo-5-[3-(furan-2-yl)propanoylamino]benzoic acid](/img/structure/B7937443.png)
![3-Bromo-5-[(morpholin-4-yl)methyl]aniline](/img/structure/B7937449.png)
![3-Bromo-5-{[cyclopropyl(ethyl)amino]methyl}aniline](/img/structure/B7937467.png)
![3-Bromo-5-{[methyl(pentyl)amino]methyl}aniline](/img/structure/B7937470.png)
